molecular formula C23H19ClFNO2 B2959061 (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 478039-47-3

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2959061
CAS No.: 478039-47-3
M. Wt: 395.86
InChI Key: MGGMJDXNDTXUJQ-OUKQBFOZSA-N
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Description

This compound is a chalcone derivative featuring a propenone backbone with two aryl substituents. Though specific biological data are unavailable in the provided evidence, its structural features suggest applications in drug development, particularly in antimicrobial or kinase inhibitor research .

Properties

IUPAC Name

(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16-8-10-18(11-9-16)26-13-12-23(27)17-4-2-5-19(14-17)28-15-20-21(24)6-3-7-22(20)25/h2-14,26H,15H2,1H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMJDXNDTXUJQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

    Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.

    Methoxylation: Addition of a methoxy group to the phenyl ring.

    Amination: Introduction of an amino group to the phenyl ring.

    Condensation: Formation of the enone structure through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the enone structure to an alcohol.

    Substitution: Replacement of the chloro or fluoro groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols.

Scientific Research Applications

(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent positions, halogens, and functional groups. Key comparisons include:

Compound Name / CAS Substituent R1 (Aryl Group) Substituent R2 (Amino/Other Group) Molecular Weight (g/mol) Key Features
Target Compound 3-[(2-chloro-6-fluorophenyl)methoxy]phenyl 4-methylphenylamino ~409 (estimated) Ortho Cl/F enhances steric hindrance; amino group for H-bonding
(2E)-1-{4-[(2-Cl-6-F-Bz)oxy]phenyl}-3-[(2,3-dimethylphenyl)amino]prop-2-en-1-one (CAS 477888-59-8) 4-[(2-Cl-6-F-Bz)oxy]phenyl 2,3-dimethylphenylamino 409.88 Para-substituted Cl/F; dimethyl groups increase hydrophobicity
(2E)-3-(2-Cl-6-F-phenyl)-1-(4-MeO-phenyl)prop-2-en-1-one (CAS 1182060-09-8) 4-methoxyphenyl 2-Cl-6-F-phenyl 304.73 Methoxy’s electron-donating effect vs. Cl/F’s electron-withdrawing nature
3-(4-Cl-phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS N/A) 4-hydroxyphenyl 4-Cl-phenyl ~258.7 Hydroxy group improves solubility; Cl enhances electrophilicity
(2E)-3-(dimethylamino)-1-(4-F-phenyl)prop-2-en-1-one (CAS N/A) 4-fluorophenyl dimethylamino ~207.2 Tertiary amino group increases basicity; smaller size improves bioavailability

Electronic and Steric Effects

  • Chloro-Fluoro Substituents : The ortho-Cl/F arrangement in the target compound creates significant steric hindrance compared to para-substituted analogs (e.g., CAS 477888-59-8). This may reduce binding affinity in crowded enzymatic pockets but improve selectivity .
  • Amino vs.
  • Methoxy vs.

Pharmacological Implications

While direct biological data for the target compound are unavailable, structural trends suggest:

  • Antimicrobial Activity: Chloro-fluoro substituents are common in antimicrobial agents (e.g., fluoroquinolones), and the amino group may enhance membrane penetration .
  • Kinase Inhibition: The propenone backbone is a known pharmacophore in kinase inhibitors. The methylphenylamino group could mimic ATP’s adenine binding in kinases .

Biological Activity

The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule known for its diverse biological activities. Its unique structure, characterized by the presence of chloro, fluoro, methoxy, and amino functional groups, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C24H21ClFNO2
  • Molar Mass : 409.88 g/mol
  • CAS Number : 477888-59-8

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The functional groups facilitate binding to specific sites on molecular targets, influencing pathways such as signal transduction and gene expression.

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties . For instance, research has demonstrated its efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (µM)Reference
Prostate Cancer15
Breast Cancer12

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. In vitro tests have revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Study on Anticancer Effects

In a study published in Cancer Research, the compound was tested on prostate cancer cells. It was found to inhibit tumor growth by inducing cell cycle arrest at the G1 phase and promoting apoptosis through the activation of caspase pathways .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound, revealing that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The researchers noted that the presence of the chloro and methoxy groups contributed to its enhanced activity against these pathogens .

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